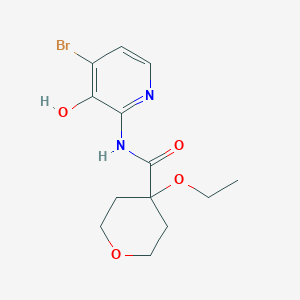

N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide, also known as BAY 73-6691, is a novel and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating cardiovascular and pulmonary functions. BAY 73-6691 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.

Mechanism of Action

N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 selectively inhibits sGC, which is activated by NO and catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates smooth muscle relaxation, platelet aggregation, and vascular permeability. By inhibiting sGC, N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 reduces the production of cGMP, leading to vasodilation and improved cardiovascular and pulmonary functions.

Biochemical and Physiological Effects:

N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has been shown to have several biochemical and physiological effects, including:

- Vasodilation: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 reduces vascular resistance and improves blood flow, leading to improved hemodynamics.

- Anti-inflammatory: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to reduced inflammation.

- Anti-oxidant: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 reduces oxidative stress by increasing the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

- Anti-fibrotic: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 reduces the production of collagen and other extracellular matrix proteins, leading to reduced fibrosis.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has several advantages and limitations for lab experiments, including:

Advantages:

- Selectivity: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 is a highly selective inhibitor of sGC, which reduces the risk of off-target effects.

- Potency: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has a high potency, which allows for lower dosages and reduces the risk of toxicity.

- Stability: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 is stable under physiological conditions, which allows for reliable and reproducible results.

Limitations:

- Cost: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 is a relatively expensive compound, which may limit its use in some lab experiments.

- Solubility: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilization techniques.

- Species-specificity: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 may have species-specific effects, which may limit its use in some animal models.

Future Directions

N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has several potential future directions for research, including:

- Clinical Trials: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 is currently being investigated in phase II clinical trials for the treatment of pulmonary hypertension and heart failure. Further clinical trials are needed to evaluate its safety and efficacy in larger patient populations.

- Combination Therapy: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 may have synergistic effects when combined with other drugs, such as phosphodiesterase inhibitors or endothelin receptor antagonists. Further studies are needed to evaluate the potential benefits of combination therapy.

- Novel Formulations: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 may be formulated in novel delivery systems, such as nanoparticles or liposomes, to improve its solubility and bioavailability.

- Alternative Applications: N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 may have potential applications in other diseases, such as acute lung injury or sepsis, where NO signaling plays a critical role.

Conclusion:

N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 is a novel and selective inhibitor of sGC, which has shown promising results in preclinical studies for its potential therapeutic applications in various cardiovascular and pulmonary diseases. Its mechanism of action involves the reduction of cGMP production, leading to vasodilation and improved cardiovascular and pulmonary functions. N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has several advantages and limitations for lab experiments, and its future directions include clinical trials, combination therapy, novel formulations, and alternative applications.

Synthesis Methods

N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 can be synthesized using a multi-step procedure that involves the reaction of 4-bromo-3-hydroxypyridine-2-carboxylic acid with ethyl oxalyl chloride, followed by the addition of 1,2-epoxyethane and subsequent hydrolysis to yield the final product. The synthesis method has been optimized to achieve high yields and purity of N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691.

Scientific Research Applications

N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has been extensively studied in preclinical models for its potential therapeutic applications in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and acute respiratory distress syndrome (ARDS). In these studies, N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide 73-6691 has been shown to improve hemodynamics, reduce inflammation, and improve oxygenation.

properties

IUPAC Name |

N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O4/c1-2-20-13(4-7-19-8-5-13)12(18)16-11-10(17)9(14)3-6-15-11/h3,6,17H,2,4-5,7-8H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNCPELGGMLKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCOCC1)C(=O)NC2=NC=CC(=C2O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-hydroxypyridin-2-yl)-4-ethoxyoxane-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)

![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)

![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)

![N-[4-(difluoromethylsulfonyl)phenyl]-3-(1,3-dioxolan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7435837.png)

![4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide](/img/structure/B7435858.png)

![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide](/img/structure/B7435865.png)

![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)

![1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-(cyclopropylmethyl)thiourea](/img/structure/B7435879.png)

![2-chloro-N-[(5-methyl-1H-imidazol-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B7435886.png)

![Methyl 3-fluoro-4-[2-(4-hydroxypiperidin-1-yl)ethylcarbamoylamino]benzoate](/img/structure/B7435897.png)